c-[-Arg-Gly-Asp-Acpca31-]
Description
c-[-Arg-Gly-Asp-Acpca31-] is a synthetic cyclic peptide featuring the RGD (arginine-glycine-aspartic acid) motif, a well-characterized integrin-binding sequence critical for mediating cell adhesion and signaling . These integrins are overexpressed in tumor vasculature and metastatic cells, making cyclic RGD peptides promising candidates for anti-angiogenic and anti-cancer therapies. The Acpca31 linker optimizes the spatial orientation of the RGD triad, mimicking the bioactive conformation observed in natural ligands like fibronectin and vitronectin .
Properties
Molecular Formula |
C18H29N7O6 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[(1R,4S,10S,13S)-10-[3-(diaminomethylideneamino)propyl]-3,6,9,12-tetraoxo-2,5,8,11-tetrazabicyclo[11.2.1]hexadecan-4-yl]acetic acid |
InChI |
InChI=1S/C18H29N7O6/c19-18(20)21-5-1-2-11-16(30)22-8-13(26)24-12(7-14(27)28)17(31)23-10-4-3-9(6-10)15(29)25-11/h9-12H,1-8H2,(H,22,30)(H,23,31)(H,24,26)(H,25,29)(H,27,28)(H4,19,20,21)/t9-,10+,11-,12-/m0/s1 |
InChI Key |
SLTMEZLQPRTTBL-USZNOCQGSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)O)CCCN=C(N)N |
Canonical SMILES |
C1CC2CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CC(=O)O)CCCN=C(N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Cyclic RGD peptides, including c-[-Arg-Gly-Asp-Acpca31-], exhibit superior structural rigidity compared to linear analogs. For example, snake venom-derived disintegrins (e.g., GBV-IV4) are linear RGD-containing polypeptides with molecular weights exceeding 7 kDa, while synthetic cyclic peptides like c-[-Arg-Gly-Asp-Acpca31-] are smaller (~0.8–1.2 kDa) and lack enzymatic or phospholipase activity . This smaller size enhances tissue penetration and reduces immunogenicity.
Table 1: Structural and Functional Comparison
Binding Specificity and Efficacy
c-[-Arg-Gly-Asp-Acpca31-] demonstrates high specificity for αvβ3 and αvβ5 integrins due to its constrained conformation, which closely replicates the RGD loop in vitronectin . In contrast, GBV-IV4 preferentially targets αIIbβ3 integrins on platelets, achieving sub-micromolar IC50 values in platelet aggregation assays . Linear RGD motifs in larger proteins like fibronectin exhibit broader receptor interactions but lack the pharmacokinetic advantages of synthetic cyclic peptides.
Pharmacokinetic and Therapeutic Implications
The cyclic structure of c-[-Arg-Gly-Asp-Acpca31-] confers resistance to proteolytic degradation, extending plasma half-life compared to linear disintegrins like GBV-IV4. This stability is critical for sustained anti-angiogenic effects in vivo. However, GBV-IV4’s larger size may prolong circulation time in certain contexts, though its linear structure limits tumor-targeting precision.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
